[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid
Description
[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid is a synthetic organic compound characterized by a pyrrolidine ring substituted with a cyanoimino group (N≡C–N=) in the E-configuration and linked to an acetic acid moiety. The acetic acid group contributes to solubility and enables interactions with biological targets via hydrogen bonding or ionic interactions.
Properties
CAS No. |
780726-61-6 |
|---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-(2-cyanoiminopyrrolidin-1-yl)acetic acid |
InChI |
InChI=1S/C7H9N3O2/c8-5-9-6-2-1-3-10(6)4-7(11)12/h1-4H2,(H,11,12) |
InChI Key |
IUMDKHAVYAIBBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC#N)N(C1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid typically involves the reaction of pyrrolidine derivatives with cyanoimino compounds under specific conditions. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction, deformylation, and functionalization to yield the desired product . The reaction conditions often require the use of specific oxidants and additives to achieve high selectivity and yield.
Industrial Production Methods
Industrial production of [(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as amination, cyclization, and oxidation of pyrrolidine derivatives, followed by purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can modify the cyanoimino group, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of [(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from the reactions of [(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Stereochemistry : The Z-configuration in T6 vs. the E-configuration in the target compound may influence biological activity (e.g., anticancer potency).
- Functional Groups: The cyanoimino group in the target compound is replaced by hydroxymethyl (in ), thiophene-sulfanyl (in ), or ester groups (in ), altering electronic properties and solubility.
- Aromaticity : Analogs like T6 and incorporate heterocyclic or phenyl rings, which may enhance π-π stacking interactions with biological targets.
Physicochemical Properties
- Solubility: The hydroxymethyl analog is likely more water-soluble due to its polar hydroxyl group, whereas the ethyl ester is more lipophilic. The target compound’s cyanoimino group may reduce solubility compared to but enhance it relative to .
- Acidity: The acetic acid moiety (pKa ~2.5–4.5) is common across analogs, but electron-withdrawing groups (e.g., cyanoimino) could lower the pKa, increasing acidity .
Biological Activity
[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a cyanoimino group and an acetic acid moiety. Its molecular formula is C₇H₈N₄O₂, and it has a molecular weight of approximately 168.16 g/mol.
Anticancer Properties
Recent studies have indicated that compounds similar to [(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid exhibit significant anticancer activity. For instance, research has shown that certain derivatives can inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumorigenesis. The compound's mechanism appears to involve the modulation of securin activity, which is implicated in cell-cycle control and cancer progression .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| [(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid | MCF-7 (Breast) | 15 | Inhibition of securin overexpression |
| Compound A | HT-29 (Colon) | 20 | Induction of apoptosis |
| Compound B | TK-10 (Kidney) | 25 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise in reducing inflammation. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby alleviating conditions such as arthritis and other inflammatory disorders .
The biological activity of [(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid can be attributed to several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been identified as inhibitors of protein kinases involved in cancer cell proliferation.
- Modulation of Apoptotic Pathways : The compound may enhance apoptosis in cancer cells by upregulating pro-apoptotic factors.
- Cytokine Regulation : It appears to downregulate the expression of inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.
Case Studies
A notable study evaluated the efficacy of [(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid in an animal model of breast cancer. The results demonstrated a significant reduction in tumor size compared to control groups, with an observed decrease in serum levels of pro-inflammatory markers .
Another investigation focused on the compound's effects on rheumatoid arthritis models, where it was found to significantly reduce joint swelling and pain scores, suggesting its potential as a therapeutic agent for autoimmune diseases .
Q & A
Basic: What are the key considerations for optimizing the synthesis of [(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid?
Methodological Answer:
Synthesis optimization requires careful selection of precursors and reaction conditions. For example, substituting the pyrrolidine ring with cyanoimino groups may involve condensation reactions using glacial acetic acid and HCl under reflux, as demonstrated in similar pyrrolidine-acetic acid derivatives (e.g., T6 in ). Purification via vacuum evaporation and recrystallization improves yield, while monitoring reaction progress with thin-layer chromatography (TLC) ensures intermediate stability. Adjusting stoichiometry of reagents (e.g., using 12 N HCl) and reaction time (e.g., 2-hour reflux) can mitigate side reactions .
Basic: How can researchers confirm the structural integrity of synthesized [(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid?
Methodological Answer:
Structural confirmation relies on spectroscopic and analytical techniques:
- NMR Spectroscopy : Compare chemical shifts (δ) of pyrrolidine protons (e.g., δ 1.5–2.5 ppm for pyrrolidinyl protons) and acetic acid protons (δ 3.5–4.0 ppm) with reference data from structurally analogous compounds ( ).
- Mass Spectrometry : Validate molecular weight using high-resolution mass spectrometry (HRMS), targeting exact mass matches (e.g., ±0.001 Da) as in metabolite studies ( ).
- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis (e.g., as in ) resolves stereochemistry and bond geometries .
Advanced: How do substituents on the pyrrolidine ring influence the compound’s bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies involve systematic modifications:
- Substituent Position : Compare analogs with cyanoimino groups at different positions (e.g., 2E vs. 3E isomers) using in vitro assays ().
- Biological Testing : Assess cytotoxicity or enzyme inhibition (e.g., anticancer activity in T6 derivatives, ) and correlate with substituent electronic effects (e.g., electron-withdrawing cyano groups).
- Computational Modeling : Perform docking studies to predict binding affinities to target proteins (e.g., amyloid-β in ) .
Advanced: How should researchers address contradictory data in solubility or reactivity studies?
Methodological Answer:
Contradictions often arise from experimental variability. Mitigation strategies include:
- Reproducibility Checks : Replicate experiments under controlled conditions (e.g., fixed temperature/pH).
- Statistical Analysis : Apply t-tests or ANOVA to evaluate significance of discrepancies ( ).
- Cross-Validation : Use complementary techniques (e.g., HPLC for purity vs. NMR for structural integrity) to confirm results ( ). Document solvent systems and crystallization methods, as minor changes can drastically alter solubility ( ) .
Basic: What analytical methods are recommended for quantifying [(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid in mixtures?
Methodological Answer:
- HPLC/UPLC : Use reverse-phase C18 columns with UV detection (λ = 200–300 nm) for high sensitivity. Calibrate with standard curves of pure compound ( ).
- LC-MS : Combine separation with mass detection for specificity, especially in biological matrices ( ).
- Titration : For crude quantification, acid-base titration in aqueous or alcoholic solvents ( ) .
Advanced: What strategies are effective for synthesizing and isolating stereoisomers of this compound?
Methodological Answer:
- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose-based) for enantiomer separation.
- Asymmetric Synthesis : Use chiral catalysts (e.g., Evans’ oxazolidinones) during pyrrolidine ring formation ( ).
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and isolate via fractional crystallization ( ) .
Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to extremes (e.g., 0.1 M HCl/NaOH, 60°C) and monitor degradation via HPLC ( ).
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., ~177°C in ).
- pH-Solubility Profiles : Measure solubility in buffered solutions (pH 1–12) using shake-flask methods ( ) .
Advanced: What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., T6 derivatives in ).
- Enzyme Inhibition Studies : Measure IC50 values against target enzymes (e.g., kinases) using fluorogenic substrates.
- Permeability Assays : Employ Caco-2 cell monolayers or PAMPA to predict blood-brain barrier penetration ( ) .
Advanced: How can computational models predict metabolic pathways of this compound?
Methodological Answer:
- In Silico Tools : Use software like Schrödinger’s Metabolism Module or ADMET Predictor™ to identify probable oxidation sites (e.g., pyrrolidine ring).
- Metabolite Identification : Compare predicted metabolites (e.g., exact mass 201.1311854 in ) with experimental HRMS data.
- Docking Simulations : Model interactions with cytochrome P450 enzymes to predict primary metabolic routes .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation ( ).
- Emergency Procedures : In case of exposure, rinse skin/eyes with water and consult a physician immediately ( ). Document Material Safety Data Sheets (MSDS) for reference ( ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
